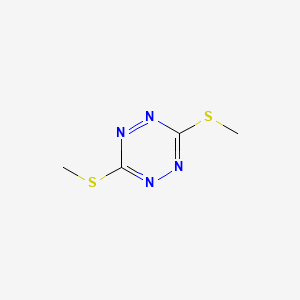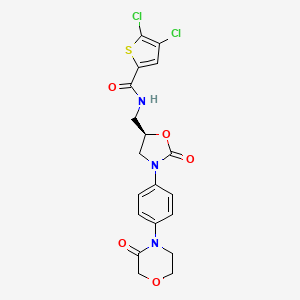
1-(2,6-Dichloro-4-(perfluoropropan-2-yl)phenyl)-1H-pyrazole
Übersicht
Beschreibung
The compound "1-(2,6-Dichloro-4-(perfluoropropan-2-yl)phenyl)-1H-pyrazole" is a derivative of the pyrazole class, which is known for its diverse biological activities. Pyrazoles are heterocyclic aromatic organic compounds, characterized by a 5-membered ring with two adjacent nitrogen atoms. The specific compound is not directly mentioned in the provided papers, but its structural relatives have been synthesized and studied for various properties and activities.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the use of reagents that can facilitate the formation of the pyrazole ring. In one study, a series of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes were synthesized using the Vilsmeier-Haack reagent, which is known for introducing formyl groups into aromatic compounds . The structures of these compounds were confirmed by elemental analysis, 1H-NMR, and 13C-NMR, and the structure of an intermediate was investigated by X-ray crystallography .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex, and their analysis is crucial for understanding their properties and reactivity. X-ray crystallography provides a detailed view of the molecular structure, as seen in the study of a related compound, 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile . Such structural information is vital for the design and development of new compounds with desired properties.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, which can be utilized to synthesize new compounds or modify existing ones. The reaction mechanism of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile with unsaturated carbonyl compounds has been proposed, showcasing the reactivity of such compounds . Understanding these mechanisms is essential for the development of synthetic strategies in medicinal chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, vibrational and structural observations, along with molecular docking studies, have been conducted on a pyrazole derivative with a chlorophenyl and propan-2-ylphenyl substituent . The study included an analysis of vibrational spectra, HOMO-LUMO analysis, and nonlinear optical properties, which are important for understanding the electronic characteristics of the compound . Additionally, molecular electrostatic potential studies can indicate possible sites for electrophilic and nucleophilic attacks, which are relevant for predicting reactivity patterns .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of various pyrazole derivatives, which include compounds structurally related to 1-(2,6-Dichloro-4-(perfluoropropan-2-yl)phenyl)-1H-pyrazole. For instance, the study by Chennapragada and Palagummi (2018) focuses on the synthesis of novel 1, 3, 4-oxadiazoles derived from 1-phenyl-3(3,4,5-trimethoxyphenyl)-1H-pyrazole, demonstrating their potential as antimicrobial and antioxidant agents (Chennapragada & Palagummi, 2018). Additionally, the work by Liu et al. (2013) provides insights into the crystal structure and reaction mechanisms of closely related pyrazole compounds (Liu, Chen, Sun, & Wu, 2013).
Medicinal and Biological Potentials
Several studies have explored the medicinal potentials of pyrazole derivatives. For example, the research by Liu, Xu, & Xiong (2017) details the synthesis of 3-phenyl-1H-pyrazole derivatives, highlighting their significance as intermediates in creating biologically active compounds, particularly in cancer therapy (Liu, Xu, & Xiong, 2017). Another study by Hu et al. (2010) discusses the synthesis of novel pyrazole-4-carbaldehydes and their structural confirmation, indicating potential applications in pharmaceutical research (Hu, Ge, Ding, & Zhang, 2010).
Antimicrobial and Antioxidant Activities
The antimicrobial and antioxidant properties of pyrazole derivatives have been a focal point of research. Hamed et al. (2020) synthesized heteroaryl pyrazole derivatives and evaluated their antimicrobial activity, demonstrating the significance of these compounds in developing new antimicrobial agents (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).
Molecular Docking and Computational Studies
Molecular docking and computational studies are essential tools in understanding the interaction and potential applications of pyrazole derivatives. Dhevaraj, Gopalakrishnan, & Pazhamalai (2019) conducted a comprehensive study involving the synthesis of multi-heterocyclic anti-bacterial drugs based on pyrazoles, highlighting their biological activity and molecular docking studies (Dhevaraj, Gopalakrishnan, & Pazhamalai, 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[2,6-dichloro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl2F7N2/c13-7-4-6(10(15,11(16,17)18)12(19,20)21)5-8(14)9(7)23-3-1-2-22-23/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQPSGKBRZXFNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C=C2Cl)C(C(F)(F)F)(C(F)(F)F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl2F7N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201129982 | |
| Record name | 1-[2,6-Dichloro-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl]-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201129982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dichloro-4-(perfluoropropan-2-yl)phenyl)-1H-pyrazole | |
CAS RN |
2007916-01-8 | |
| Record name | 1-[2,6-Dichloro-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl]-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2007916-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2,6-Dichloro-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl]-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201129982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 7-(benzenesulfonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3032409.png)






![5-[4-(4-Chlorophenoxy)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3032418.png)


![7-bromo-N-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboximidamide](/img/structure/B3032425.png)
![Bicyclo[3.1.1]heptan-2-one](/img/structure/B3032426.png)

